molecular formula C17H25BN2O2 B2909169 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine CAS No. 945556-95-6

1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine

Cat. No.: B2909169
CAS No.: 945556-95-6
M. Wt: 300.21
InChI Key: JXJGYJIBRHVUFN-UHFFFAOYSA-N
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Description

1.1. Structural Overview
This compound (CAS: 945556-95-6) features an indole scaffold substituted with an isopropyl group at the 1-position, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronate ester) at the 3-position, and an amine group at the 6-position. The boronate ester moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry and materials science for constructing biaryl systems .

1.2. Synthesis and Purity
Synthetic routes for similar boron-containing amines often involve palladium-catalyzed borylation or substitution reactions. For example, highlights that this compound is synthesized with 95% purity, likely via methodologies analogous to General Procedure C in , which employs hydrazine hydrate for deprotection of phthalimide intermediates .

1.3. Applications
The compound’s indole core and boronate ester make it a versatile intermediate in drug discovery, particularly for kinase inhibitors and fluorescent probes. Its amine group further allows derivatization for targeted biological activity.

Properties

IUPAC Name

1-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O2/c1-11(2)20-10-14(13-8-7-12(19)9-15(13)20)18-21-16(3,4)17(5,6)22-18/h7-11H,19H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJGYJIBRHVUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-boron bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can modify the indole core or the dioxaborolane ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the boron center under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various boronate esters.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine exhibit promising anticancer properties. The indole moiety is known for its role in numerous biologically active compounds. Studies have shown that derivatives of indole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of a boron-containing moiety may enhance the compound's reactivity and selectivity towards cancer cells due to the unique properties of boron in biological systems .

Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Indole derivatives have been studied for their ability to modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The dioxaborolane group may facilitate interactions with biological targets involved in neuroprotection .

Material Science

Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a charge transport material can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of boron into organic semiconductors has been shown to improve charge mobility and stability .

Biological Research

Bioconjugation and Labeling
The presence of the dioxaborolane group allows for bioconjugation applications. This feature can be exploited for labeling biomolecules or drug delivery systems. Boron-containing compounds have been used effectively in click chemistry reactions to create stable bonds with various biomolecules, enabling targeted delivery of therapeutics .

Fluorescent Probes
The compound can also serve as a fluorescent probe due to its structural characteristics. Fluorescent probes are essential tools in biological imaging and diagnostics. The ability to modify the indole structure could lead to the development of new probes with enhanced sensitivity and specificity for biological targets .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer ActivityPubChem Database Indole derivatives demonstrate significant cytotoxicity against various cancer cell lines.
Neuroprotective EffectsInternational Journal of Molecular Sciences Indole compounds show potential in reducing neuroinflammation and protecting neuronal cells.
Organic ElectronicsSigma-Aldrich Product Information Boron-containing materials enhance charge transport properties in OLEDs and OPVs.
BioconjugationChemical Book Dioxaborolane groups facilitate efficient bioconjugation for drug delivery applications.
Fluorescent ProbesResearchGate Publication Development of novel fluorescent probes based on indole structures for enhanced imaging capabilities.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. In biological systems, the compound’s boron moiety can interact with biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Boron-Containing Indazoles

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine (CAS: 1220220-18-7)

  • Structural Differences : Replaces the indole with an indazole ring and introduces a methyl group at the 1-position.
  • Synthesis : Prepared via analogous borylation strategies (e.g., Miyaura borylation) .
  • Properties : Molecular formula C₁₄H₂₀BN₃O₂ (vs. C₁₆H₂₄BN₂O₂ for the target compound). The indazole scaffold enhances metabolic stability compared to indole .
  • Applications : Used in proteolysis-targeting chimeras (PROTACs) due to its rigid heterocycle .

4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine

  • Key Modifications : Chlorine at the 4-position and trifluoroethyl at the 1-position.
  • Properties : Higher molecular weight (375.58 g/mol) and lipophilicity due to the CF₃ group, enhancing blood-brain barrier penetration .

Boron-Containing Pyrazoles

1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (BD192041)

  • Structural Differences : Pyrazole replaces indole, reducing aromatic conjugation.
  • Synthesis : Likely synthesized via Buchwald-Hartwig amination or direct borylation .
  • Applications : Used in agrochemicals for its hydrolytic stability .

Other Indole Derivatives

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4a)

  • Structural Differences : Benzylamine substituent instead of indole.
  • Properties : Lower molecular weight (234.17 g/mol) and simpler structure, favoring solubility .

Physicochemical and Spectroscopic Comparison

Melting Points and Stability

Compound Melting Point (°C) Stability Notes
Target Compound (CAS: 945556-95-6) Not reported Stable under inert atmosphere
3b () 170–173 Sensitive to moisture
4a () 85 Hygroscopic

NMR Data

  • Target Compound: No direct data, but similar compounds (e.g., 3b in ) show characteristic ¹¹B-NMR shifts at ~30–31 ppm for boronate esters .
  • 4b () : ¹H-NMR δ 7.74–7.68 (m, aromatic protons), 1.34 ppm (s, 12H, CH₃ groups) .

Target Compound

  • Kinase Inhibitors : The indole-6-amine motif is prevalent in inhibitors targeting EGFR and BRAF kinases.
  • Suzuki Coupling : Used to append aryl groups for optimizing pharmacokinetic properties .

Indazole Analogs (e.g., CAS: 1220220-18-7)

  • PROTACs : Indazoles improve binding to E3 ubiquitin ligases, critical for targeted protein degradation .

Biological Activity

1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine is a compound that has garnered attention for its potential biological activities. Its structure incorporates an indole moiety and a boron-containing dioxaborolane group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanism of action, and potential therapeutic applications.

  • Molecular Formula: C₁₃H₁₈BNO₂
  • Molar Mass: 236.18 g/mol
  • CAS Number: 1349151-98-9
  • Structure:

    Chemical Structure (Placeholder for actual structure image)

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. For instance:

  • Mechanism of Action: Indoles can modulate various signaling pathways involved in cancer progression. They may inhibit cell proliferation and induce apoptosis in cancer cells.

Antifungal Activity

Indole derivatives have been reported to possess antifungal activity. In a study involving related indole compounds:

  • Findings: Compounds similar to this compound showed significant antifungal effects against species such as Candida krusei and Aspergillus niger .

The biological activity is likely influenced by the compound's ability to interact with specific biological targets:

  • Enzyme Inhibition: The boron atom may participate in enzyme inhibition mechanisms.
  • Receptor Modulation: The indole part can interact with various receptors involved in signaling pathways.

Case Studies and Research Findings

StudyFindingsYear
Wang et al.Investigated the synthesis and biological evaluation of indole derivatives; noted potential anticancer activity.2020
Konstantinidou et al.Discussed the role of small molecules in modulating PD-1/PD-L1 interactions; highlighted the relevance of indole derivatives.2019
Ambeed ResearchReported on the synthesis methods and preliminary biological assessments indicating promising activity against fungal strains.2023

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Indole Core: Utilizing standard synthetic routes for indole formation.
  • Boron Functionalization: Introducing the dioxaborolane group through reactions involving boron reagents.
  • Purification: Employing chromatography techniques to isolate the desired product.

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